

A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzoic acid

Cat. No.: B442417

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(Difluoromethoxy)benzoic acid**, a versatile building block in medicinal chemistry and materials science. This document details its chemical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential role in modulating key biological signaling pathways.

Core Chemical and Physical Properties

4-(Difluoromethoxy)benzoic acid is a white to light yellow crystalline solid. The incorporation of the difluoromethoxy group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents and functional materials.

Property	Value
Molecular Formula	C ₈ H ₆ F ₂ O ₃
Molecular Weight	188.13 g/mol
CAS Number	4837-20-1
Melting Point	169-171 °C
Appearance	White to light yellow powder/crystal
Solubility	Soluble in organic solvents

Synthesis and Characterization

The synthesis of **4-(Difluoromethoxy)benzoic acid** can be achieved through a multi-step process starting from a readily available precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid

This protocol is adapted from analogous syntheses of related compounds.

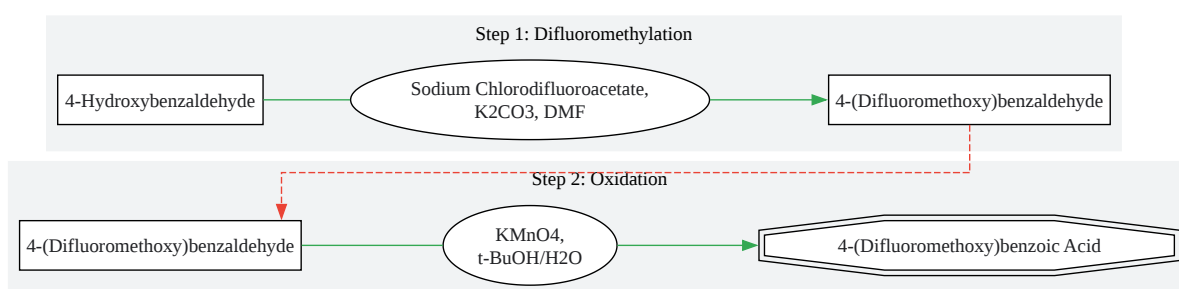
Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

- To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base, for instance, potassium carbonate.
- Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the reaction mixture.
- Heat the mixture under an inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to 4-(Difluoromethoxy)benzoic Acid

- Dissolve the 4-(difluoromethoxy)benzaldehyde from the previous step in a suitable solvent, such as a mixture of tert-butanol and water.
- Add an oxidizing agent, for example, potassium permanganate, to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

- Work up the reaction by adding a reducing agent, like sodium bisulfite, to quench the excess oxidant.
- Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry to yield **4-(Difluoromethoxy)benzoic acid**.



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Caption: Synthetic workflow for **4-(Difluoromethoxy)benzoic acid**.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(Difluoromethoxy)benzoic acid** in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **¹H NMR Analysis:** Acquire the proton NMR spectrum. The expected signals include a triplet for the difluoromethoxy proton (due to coupling with the two fluorine atoms), and doublets for the aromatic protons. The carboxylic acid proton will appear as a broad singlet.
- **¹³C NMR Analysis:** Acquire the carbon NMR spectrum to confirm the number of unique carbon environments. The carbon of the difluoromethoxy group will appear as a triplet due to

one-bond coupling with the fluorine atoms.

- ^{19}F NMR Analysis: Acquire the fluorine NMR spectrum to observe the signal corresponding to the $-\text{OCHF}_2$ group.

2.2.2. Mass Spectrometry (MS)

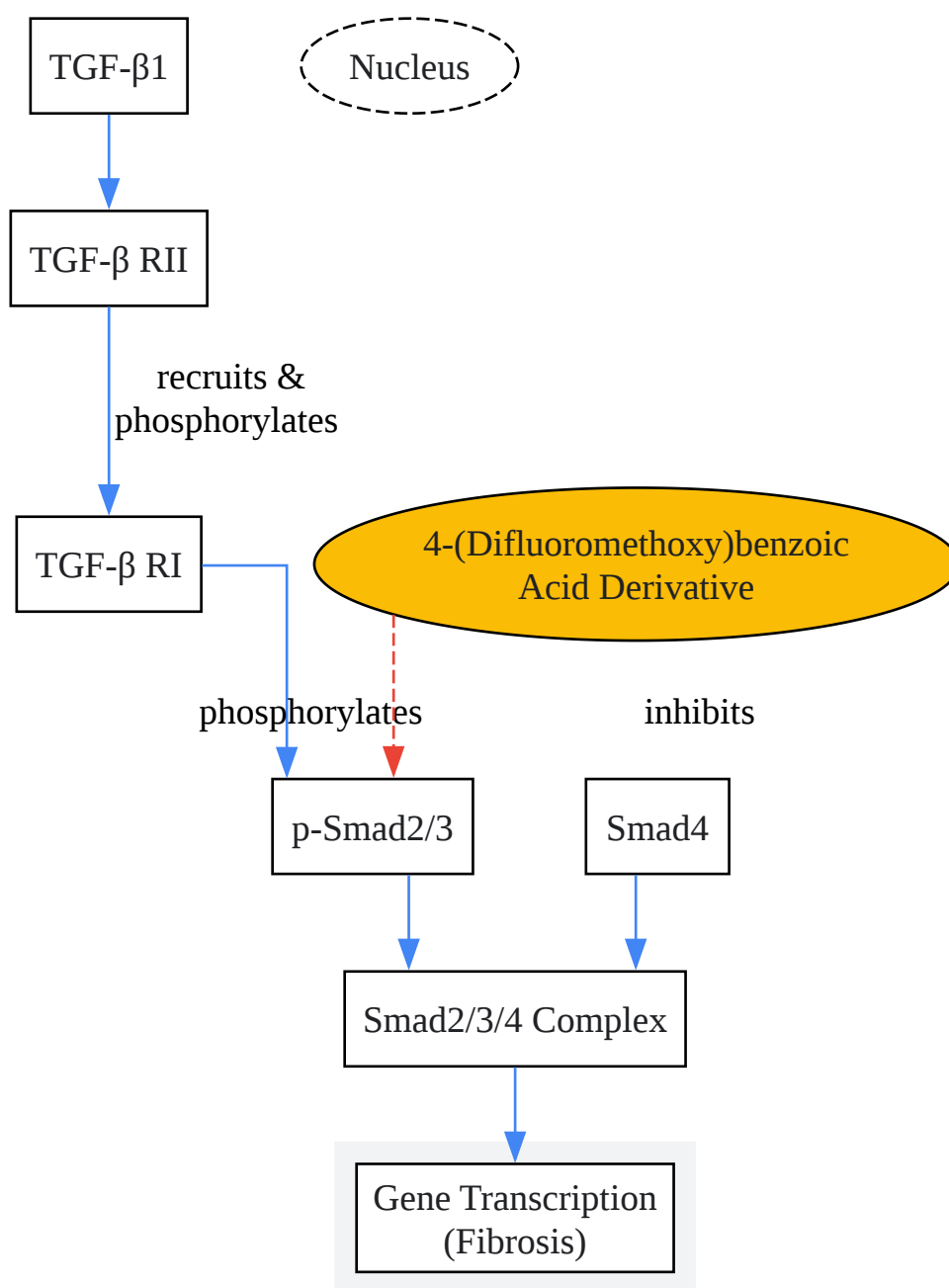
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to observe the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns. Expected fragments include the loss of CO_2 and the difluoromethoxy group.

Biological Significance and Signaling Pathways

While **4-(Difluoromethoxy)benzoic acid** itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, derivatives have been investigated for their role in modulating the Transforming Growth Factor-beta (TGF- β) signaling pathway, which is implicated in various fibrotic diseases.

A derivative, 3-cyclopropylmethoxy-**4-(difluoromethoxy)benzoic acid**, has been shown to inhibit the TGF- β 1-induced epithelial-mesenchymal transition (EMT).^[1] EMT is a critical process in the development of fibrosis.

The canonical TGF- β signaling pathway is initiated by the binding of TGF- β to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.^[2]



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Caption: Inhibition of the TGF- β signaling pathway by a derivative.

Applications in Drug Discovery and Development

The unique properties imparted by the difluoromethoxy group make **4-(Difluoromethoxy)benzoic acid** a valuable starting material for the synthesis of novel drug candidates. The enhanced metabolic stability can lead to improved pharmacokinetic profiles. Its

derivatives are being explored as potential therapeutics for inflammatory diseases and fibrosis. [3][4] The strategic incorporation of fluorinated moieties is a well-established approach in medicinal chemistry to enhance the efficacy and drug-like properties of molecules.[3]

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